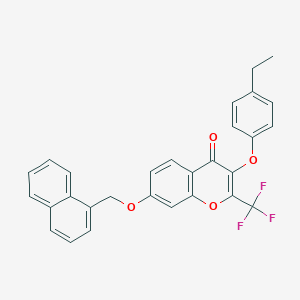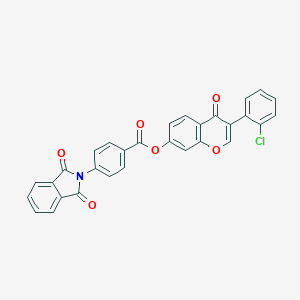
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a yellow crystalline powder that belongs to the class of chalcones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one is not well understood. However, it is believed to exert its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has also been reported to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has been reported to exhibit antimicrobial activity against various bacterial and fungal strains. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one is also stable under normal laboratory conditions and can be stored for long periods without decomposition. However, 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one is also relatively expensive compared to other chalcones, which can limit its use in large-scale experiments.
Zukünftige Richtungen
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has several potential future directions for research. It can be used as a lead compound for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one can also be used as a building block for the synthesis of novel materials with unique properties. Additionally, 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one can be further studied for its mechanism of action and its potential interactions with other signaling pathways. Overall, 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has significant potential for further research and development in various fields.
Synthesemethoden
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one can be synthesized using a simple one-pot reaction between 2-amino-phenol, 4-bromoacetophenone, 4-butoxybenzaldehyde, and malononitrile. The reaction is catalyzed by piperidine and refluxed in ethanol for 4 hours to obtain the desired product. The purity and yield of 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has been reported to exhibit potent anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
Eigenschaften
Molekularformel |
C26H22BrNO3 |
|---|---|
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H22BrNO3/c1-2-3-16-30-21-14-10-19(11-15-21)25(29)22(17-18-8-12-20(27)13-9-18)26-28-23-6-4-5-7-24(23)31-26/h4-15,17H,2-3,16H2,1H3/b22-17- |
InChI-Schlüssel |
YVGABCPTUCGRLY-XLNRJJMWSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 7-[3-methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284664.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-propoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284666.png)
![methyl 4-({[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284669.png)
![7-[(2,6-dichlorobenzyl)oxy]-3-(2,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B284670.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B284675.png)
![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)

